molecular formula C13H21NO3 B15222595 tert-Butyl 6-(methoxymethylene)-2-azaspiro[3.3]heptane-2-carboxylate

tert-Butyl 6-(methoxymethylene)-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B15222595
M. Wt: 239.31 g/mol
InChI Key: SRRFSLGDUAJQTI-UHFFFAOYSA-N
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Description

tert-Butyl 6-(methoxymethylene)-2-azaspiro[3.3]heptane-2-carboxylate is a spirocyclic compound featuring a fused azetidine and cyclobutane ring system. Its structure includes a methoxymethylene substituent at the 6-position, which confers unique electronic and steric properties. This compound serves as a versatile intermediate in medicinal chemistry, particularly for accessing sp³-rich scaffolds that mimic piperidine systems but with enhanced rigidity and spatial diversity . The tert-butyloxycarbonyl (Boc) group provides protection for the secondary amine, enabling selective derivatization during synthesis .

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl 6-(methoxymethylidene)-2-azaspiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(15)14-8-13(9-14)5-10(6-13)7-16-4/h7H,5-6,8-9H2,1-4H3

InChI Key

SRRFSLGDUAJQTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=COC)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-(methoxymethylene)-2-azaspiro[3.3]heptane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the tert-butyl and methoxymethylene groups. Common reagents used in these reactions include tert-butyl bromoacetate, methoxymethylene chloride, and various catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(methoxymethylene)-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

tert-Butyl 6-(methoxymethylene)-2-azaspiro[3.3]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 6-(methoxymethylene)-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites that other molecules cannot, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of tert-Butyl 6-(methoxymethylene)-2-azaspiro[3.3]heptane-2-carboxylate, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate -OH C₁₁H₁₉NO₃ 213.277 Intermediate for functionalization via Mitsunobu or SN2 reactions; lower lipophilicity (LogP ~1.2) .
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate =O C₁₁H₁₇NO₃ 211.26 Key precursor for ketone-based derivatization (e.g., Grignard additions); used in D3 receptor ligand synthesis .
tert-Butyl 6-(4-cyanopyridin-2-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate 4-cyanopyridin-2-yl C₁₆H₂₀N₄O₂ 302.10 High-yield deprotection (68%) to generate bioactive ligands; enhanced hydrogen-bonding capacity .
tert-Butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate -CH₂CO₂Et C₁₅H₂₅NO₄ 283.368 Ethyl ester intermediate for prodrug development; high synthetic yield (94%) .
tert-Butyl 6-((1,3-dioxoisoindolin-2-yl)oxy)-2-azaspiro[3.3]heptane-2-carboxylate -O-(1,3-dioxoisoindolin-2-yl) C₂₀H₂₂N₂O₅ 370.40 Used in alkylboration strategies; moderate yield (40%) due to steric hindrance .
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate -NH₂ C₁₁H₂₀N₂O₂ 212.29 High solubility (LogS = -1.5); potential for peptide coupling or urea formation .
tert-Butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate -F C₁₁H₁₈FNO₂ 215.27 Improved metabolic stability; electronegative substituent enhances membrane permeability .

Key Observations:

Substituent Effects on Reactivity: Hydroxy and oxo derivatives (e.g., entries 1 and 2) are pivotal for further functionalization, whereas the methoxymethylene group in the target compound offers a balance between stability and reactivity for cross-coupling reactions .

Physicochemical Properties: Lipophilicity varies significantly: the ethoxyethyl derivative (entry 4) has a higher LogP (~2.5) compared to the hydroxy analog (LogP ~1.2), impacting bioavailability . Amino-substituted analogs (entry 6) exhibit superior solubility, making them suitable for aqueous-phase reactions .

Synthetic Utility: The oxo derivative (entry 2) is a cornerstone in sp³-rich scaffold synthesis, enabling access to novel chemical space complementary to piperidine systems . Fluorinated analogs (entry 7) are prioritized in CNS drug development due to enhanced blood-brain barrier penetration .

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